Product packaging for Di-tert-amylamine(Cat. No.:CAS No. 2978-47-4)

Di-tert-amylamine

Cat. No.: B1609040
CAS No.: 2978-47-4
M. Wt: 157.3 g/mol
InChI Key: SNHZNFDWSYMNDN-UHFFFAOYSA-N
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Description

Contextualization within Sterically Hindered Amine Chemistry

Sterically hindered amines are a class of organic bases that are poor nucleophiles due to steric encumbrance around the nitrogen atom. wikipedia.org This feature allows them to function as non-nucleophilic bases, capable of deprotonating acidic substrates without engaging in competing nucleophilic attack. wikipedia.orgreddit.com This class includes well-known bases such as lithium diisopropylamide (LDA), N,N-Diisopropylethylamine (DIPEA or Hünig's base), and 2,6-di-tert-butylpyridine. wikipedia.orgwikipedia.org

Di-tert-amylamine fits within this category as a secondary amine with substantial bulk. Its structure is comparable to other di-tert-alkylamines, and its properties are often considered in relation to compounds like di-tert-butylamine (B1584993). The steric hindrance in DTAA is significant enough to influence its reactivity profoundly, particularly in processes involving its corresponding radical cation, which exhibits notable stability. Studies have placed DTAA in a series of amines with decreasing steric crowding, highlighting its significant bulk, which is even greater than that of the widely studied 2,2,6,6-tetramethylpiperidine (B32323) (TMP).

Evolution of Synthetic Strategies for Bulky Amines and this compound's Significance

The synthesis of sterically hindered amines has evolved from classical methods requiring harsh conditions to more sophisticated and milder modern techniques. Historically, reactions like the Leuckart-Wallach reaction, which utilizes formamide (B127407) or formic acid for the reductive amination of carbonyl compounds, have been employed to create bulky amines. researchgate.netchempedia.info Similarly, the Ritter reaction, involving the reaction of a nitrile with a carbocation precursor like a tertiary alcohol or alkene in the presence of strong acid, provides a pathway to highly substituted N-acyl compounds, which can then be hydrolyzed to the corresponding amines. chinesechemsoc.orgresearchgate.netresearchgate.net These methods, while foundational, often suffer from drawbacks such as the need for strong acids, high temperatures, and limited functional group tolerance. chinesechemsoc.orgrsc.org

More recent advancements have focused on developing more efficient and environmentally benign synthetic routes. Electrochemical methods represent a significant step forward. Research into the electrochemical behavior of hindered secondary alkyl amines, including this compound, has demonstrated a clean, one-pot method for synthesizing highly hindered secondary alkyl diamines under mild conditions. acs.org This electro-synthetic approach, which proceeds via a radical cation intermediate, underscores the significance of DTAA in pioneering modern synthetic methodologies that are both efficient and sustainable. acs.org Other general strategies for preparing di-tert-alkylamines include multi-step sequences that avoid the extensive purification of intermediates, for example, through the formation and subsequent reduction of hydroxylamine (B1172632) derivatives.

Theoretical Considerations for Amine Reactivity and Selectivity in Modern Synthetic Methodologies

The reactivity of this compound is fundamentally governed by the interplay between its electronic properties and the steric hindrance imposed by the two tert-amyl groups. Theoretical and computational studies, primarily using Density Functional Theory (DFT), are crucial for dissecting these factors and predicting chemical behavior. srce.hr

A key aspect of DTAA's reactivity is its low nucleophilicity coupled with its availability as a base. Steric hindrance prevents the nitrogen lone pair from readily attacking electrophilic carbon centers, a classic feature of non-nucleophilic bases. reddit.com This selectivity is critical in reactions where deprotonation is the desired pathway, such as in elimination reactions or the formation of enolates, preventing unwanted SN2 side reactions.

Modern synthetic methods have increasingly exploited radical intermediates, and here DTAA provides important mechanistic insights. Electrochemical studies have shown that the one-electron oxidation of this compound generates a persistent radical cation. acs.org Spectroscopic analysis using optically detected EPR has confirmed that the radical cation of DTAA is remarkably stable and does not undergo rapid subsequent reactions on the experimental timescale, a direct consequence of its sterically crowded nature. This stability contrasts with the behavior of less hindered amine radical cations and is a key factor in the electrocatalytic mechanism proposed for the synthesis of hindered diamines from DTAA. acs.org

Computational models are used to quantify the properties that govern this reactivity. Parameters such as pKa, proton affinity, and steric descriptors like the percent buried volume (%VBur) can be calculated to compare DTAA with other amines and rationalize its behavior in different chemical environments.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2978-47-4 guidechem.com
Molecular Formula C₁₀H₂₃N guidechem.com
Molecular Weight 157.30 g/mol molbase.com
Boiling Point 173 °C (lit.) guidechem.com
Density 0.782 g/mL at 25 °C (lit.) guidechem.com
Refractive Index n20/D 1.43 (lit.) guidechem.com

Table 2: Comparison of pKa Values for Selected Amines

The pKa value of an amine's conjugate acid is a measure of its basicity. Higher pKa values indicate stronger basicity. Below is a comparison of Di-n-amylamine (a structural isomer) and other relevant hindered amines. The pKa of this compound is expected to be in a similar range, influenced by its specific steric environment.

AmineStructurepKa of Conjugate AcidReference(s)
Di-n-amylamine (CH₃(CH₂)₄)₂NH11.16 nih.govechemi.com
Diisopropylamine ((CH₃)₂CH)₂NH11.05 srce.hrresearchgate.net
tert-Butylamine (B42293) (CH₃)₃CNH₂10.68 researchgate.net
N,N-Diisopropylethylamine (DIPEA) ((CH₃)₂CH)₂NCH₂CH₃10.75 wikipedia.org
Triethylamine (B128534) (CH₃CH₂)₃N10.75 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23N B1609040 Di-tert-amylamine CAS No. 2978-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(2-methylbutan-2-yl)butan-2-amine
Source PubChem
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InChI

InChI=1S/C10H23N/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHZNFDWSYMNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403477
Record name Di-tert-amylamine
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Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-47-4
Record name N-(1,1-Dimethylpropyl)-2-methyl-2-butanamine
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Record name Di-tert-amylamine
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Synthetic Methodologies for Di Tert Amylamine and Its Precursors

Reductive Amination Strategies for Highly Branched Amines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. mdpi.comscribd.commasterorganicchemistry.com This method is advantageous as it can circumvent the overalkylation issues common in direct alkylation with alkyl halides. masterorganicchemistry.com However, the synthesis of highly branched, sterically congested amines like di-tert-amylamine presents a significant challenge, primarily due to the difficulty in forming the sterically hindered imine intermediate. thieme-connect.comerowid.org

To synthesize this compound via this route, the logical precursors would be a ketone (such as 2-methyl-2-butanal's corresponding ketone, diethyl ketone) and tert-amylamine (B128125), or alternatively, the reaction of a suitable carbonyl with ammonia (B1221849) to form tert-amylamine, which could then be further reacted.

Catalytic Hydrogenation Approaches in Hindered Amine Synthesis

Catalytic hydrogenation is a widely employed method for the reduction step in reductive amination, typically utilizing molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium, platinum, and nickel. wikipedia.org The conditions for these reactions, particularly for hindered substrates, often require elevated temperatures and pressures to achieve reasonable yields.

The synthesis of sterically similar diamines provides insight into viable conditions. For instance, the preparation of N,N'-di-tert-butylethylenediamine involves the catalytic hydrogenation of the corresponding di-tert-butylglyoxaldiimine. This reaction proceeds with high efficiency under specific conditions, as detailed in the table below. google.com

Table 1: Catalytic Hydrogenation Conditions for a Hindered Diimine

Catalyst Solvent Temperature (°C) Pressure (bar) Yield (%) Reference
Platinum on Carbon (5%) Hydrocarbon 70-80 60 80-87 google.com
Raney Nickel Octane/Gasoline 60-80 60 85 google.com

These findings suggest that platinum and nickel catalysts are effective for the hydrogenation of sterically hindered imines at pressures around 60 bar and temperatures between 60-80°C, achieving yields upwards of 80%. google.com

An alternative to using high-pressure hydrogen gas is transfer hydrogenation. This technique uses hydrogen donor molecules, such as isopropanol (B130326) or formic acid, in the presence of ruthenium or rhodium complexes to effect the reduction of imines to amines under milder conditions. nih.gov While broadly applicable, specific data for the synthesis of this compound using this method is not extensively documented.

Non-Catalytic Reductive Amination Protocols for this compound

Non-catalytic methods for reductive amination typically employ chemical reducing agents, most notably hydride reagents. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are favored because they are mild enough to selectively reduce the imine or iminium ion intermediate without significantly reducing the initial carbonyl compound. mdpi.commasterorganicchemistry.com

The Leuckart reaction and its variations represent a classic, non-catalytic approach where formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) serve as both the reducing agent and the nitrogen source (in the case of ammonia). alfa-chemistry.com This one-step method can be effective for producing secondary and tertiary amines but often requires high reaction temperatures (over 160°C). alfa-chemistry.comgoogle.com For example, the Leuckart reaction has been used to synthesize tri-n-amylamine from valeraldehyde (B50692) and ammonium formate, demonstrating its applicability to amyl-substituted amines. scribd.comerowid.org

Table 2: Leuckart Reaction for Amine Synthesis

Carbonyl Compound Amine Source Reducing Agent Temperature (°C) Product Reference
Valeraldehyde Ammonium Formate Formic Acid >100 Tri-n-amylamine scribd.comerowid.org
Various Ketones Formamide (B127407)/N-Alkylformamide Formic Acid 160-185 Primary/Secondary Amines google.comsciencemadness.org

Alkylation Reactions in the Formation of this compound

Alkylation is a fundamental C-N bond-forming reaction, but its application to the synthesis of specific amines is often problematic. The direct alkylation of a primary amine (tert-amylamine) with an alkyl halide (tert-amyl halide) is challenging for two main reasons: the product (this compound) can be more nucleophilic than the starting material, leading to over-alkylation, and the use of a tertiary alkylating agent is highly susceptible to elimination side reactions (E2) rather than the desired substitution (SN2). google.comalfa-chemistry.com

Direct Alkylation of Amine Precursors with Tertiary Alkylating Agents

The direct formation of this compound would involve the reaction of tert-amylamine with a tert-amyl halide. Due to the severe steric hindrance posed by the tertiary alkyl groups, this SN2 reaction is exceptionally difficult. Tertiary alkyl halides are generally considered poor substrates for alkylation reactions. google.com

Despite these challenges, reports on the synthesis of analogous hindered amines suggest that under specific conditions, direct alkylation is feasible. For example, the synthesis of ethyl-tert-butylamine from tert-butylamine (B42293) and ethyl bromide has been reported with an 85% yield, although this involves a less-hindered primary alkyl halide. google.com Success in these cases often relies on using a large excess of the starting amine to minimize dialkylation and carefully controlling reaction conditions to suppress elimination.

Indirect Alkylation Routes for Sterically Demanding Amine Scaffolds

Given the limitations of direct alkylation, indirect methods that form C-N bonds at sterically congested centers are of significant interest. One such strategy is the Hofmann-Löffler-Freytag reaction, a radical-based transformation that achieves intramolecular C-H amination. acs.orgwikipedia.orgnumberanalytics.com

The general mechanism involves the following steps:

Formation of an N-haloamine from a suitable amine precursor.

Homolytic cleavage of the N-halogen bond, typically initiated by heat or UV light, to generate a nitrogen-centered radical. wikipedia.org

An intramolecular 1,5-hydrogen atom transfer, where the nitrogen radical abstracts a hydrogen atom from a δ-carbon.

The resulting carbon-centered radical then attacks the nitrogen, leading to cyclization and the formation of a pyrrolidine (B122466) ring after a final neutralization step. numberanalytics.com

While this reaction classically forms cyclic amines, its principles illustrate a powerful, non-traditional approach to C-N bond formation. It bypasses the need for a direct nucleophilic attack on a hindered carbon center by functionalizing an unactivated C-H bond through a radical pathway. vander-lingen.nltesisenred.net This strategy highlights a conceptual alternative for constructing highly substituted amine scaffolds where traditional bimolecular reactions fail due to steric hindrance.

Amination of Alcohols and Halides for this compound Production

The synthesis of this compound can also be approached by the direct amination of its precursors, namely tert-amyl alcohol or tert-amyl halides.

The amination of halides is synonymous with the alkylation of amines discussed in section 2.2.1. This pathway involves the reaction of tert-amylamine with a tert-amyl halide, a reaction severely hampered by steric hindrance and competing elimination reactions.

A more distinct and increasingly important industrial route is the direct amination of alcohols. This "borrowing hydrogen" or "hydrogen transfer" methodology involves the catalytic conversion of an alcohol to an intermediate aldehyde or ketone, which then undergoes in-situ reductive amination with an amine. acs.org Water is the only byproduct, making it a highly atom-economical process. Ruthenium and Iridium-based catalysts are often employed for this transformation. google.comacs.org For instance, a comprehensive study demonstrated the alkylation of various amines with a wide range of alcohols using a [Ru(p-cymene)Cl₂]₂ catalyst in good to excellent yields. acs.org

The synthesis of tertiary amines from alcohols and ammonia has also been achieved using copper catalysts at elevated temperatures and pressures. google.com While specific data for the direct synthesis of this compound from tert-amyl alcohol and tert-amylamine is scarce, the general applicability of these methods to a broad scope of substrates suggests its potential as a viable, albeit challenging, synthetic route. The precursor, tert-amyl alcohol, is readily prepared via the hydration of isoamylene on an acid cation exchanger. google.com

Electrosynthesis of Hindered Alkyl Amines, including this compound

Electrosynthesis has emerged as an environmentally friendly and reagent-less method for forging C–N bonds under mild conditions. acs.org Research into the electrochemical behavior of highly hindered secondary alkyl amines, including this compound, has demonstrated the feasibility of this approach for creating even more complex hindered diamines. acs.orgacs.orgnih.gov

The electrochemical oxidation of several di-tert-alkylamines has been studied using cyclic voltammetry and controlled potential electrolyses. acs.org In these studies, this compound exhibited electrochemical behavior similar to other hindered amines like di-tert-butylamine (B1584993) and tert-amyl-tert-butylamine. acs.org The process involves an initial one-electron oxidation of the secondary amino group to form a radical cation. acs.orgacs.org This radical cation is a key intermediate that initiates a proposed electrocatalytic cycle, leading to the formation of highly hindered diamines through the propagation of free radical species. acs.orgacs.orgnih.gov

The electrochemical oxidation of this compound shows two successive irreversible oxidation peaks on the first anodic scan. acs.org These potentials are crucial for understanding and controlling the synthetic process.

Table 1: Electrochemical Oxidation Potentials of Hindered Amines

Compound First Oxidation Peak (V/SCE) Second Oxidation Peak (V/SCE)
Di-tert-butylamine 1.13 1.45
tert-Amyl-tert-butylamine 1.12 1.43
This compound 1.10 1.42

Data sourced from a study on the electrosynthesis of hindered alkyl diamines. acs.org

This electrochemical method provides a pathway to new asymmetric and highly hindered alkyl diamines in good yields, initiated by generating catalytic amounts of the amine radical cation. acs.org The technique is noted for being a simple, one-pot synthesis performed under mild conditions. acs.orgnih.gov

Novel and Green Chemistry Approaches in this compound Synthesis Research

The development of convenient and sustainable methods for preparing sterically hindered amines is an important synthetic goal. rsc.org These compounds are valuable as non-nucleophilic bases, ligands in catalysis, and for specialized industrial applications. acs.orgrsc.org Traditional methods often suffer from low yields, poor selectivity, and harsh conditions. acs.org Consequently, research has focused on greener and more efficient alternatives, such as atom-economical methodologies. rsc.orgacs.org

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. acs.org Direct reductive amination and hydroamination are two such strategies that offer significant advantages over classical N-alkylation, which often suffers from overalkylation and produces salt byproducts. rsc.orgacs.org

One highly atom-economical approach is the direct reductive amination of ketones with amines using carbon monoxide as a deoxygenating agent. rsc.orgnih.gov This method, catalyzed by rhodium or ruthenium complexes, provides a one-step route to sterically congested tertiary amines from readily available starting materials. rsc.org It is notable for its simplicity, as it often requires no additional ligands. rsc.org

Another key atom-economical reaction is the hydroamination of alkenes, which involves the direct addition of an N-H bond of an amine across a carbon-carbon double bond. acs.org This represents an ideal route for synthesizing secondary and tertiary amines from simple, unfunctionalized feedstocks. acs.org

Table 2: Examples of Atom-Economical Amine Synthesis Methods

Method Description Advantages
Catalytic Reductive Amination Rh- or Ru-catalyzed reaction of ketones and amines using CO as a deoxygenating agent. rsc.org High atom economy, one-step process, ligandless options. rsc.org
Transition-Metal Catalyzed Hydroamination Direct addition of an amine to an unactivated alkene, often catalyzed by a transition metal. acs.org Direct introduction of amine moiety, uses simple feedstocks. acs.org

The synthesis of highly sterically hindered amines is a significant challenge in organic chemistry. chimia.chacs.org The bulky substituents impede the approach of reactants, often requiring specialized and forceful reaction conditions or novel catalytic systems to overcome the steric barrier. rsc.orgchimia.ch For instance, the formation of sterically hindered amides, which can be precursors to amines, is notoriously difficult with standard coupling reagents due to the slow nucleophilic attack in a congested environment. chimia.chchimia.ch

Several strategies have been developed to address these challenges, including the reaction of Grignard reagents with isocyanates or the use of N-chlorodialkylamines with organometallic reagents. chimia.chacs.org

A notable characteristic of highly sterically hindered tertiary amines is their propensity to undergo a Hofmann-like elimination reaction upon heating. acs.orgqucosa.de Unlike the classic Hofmann elimination, which involves a quaternary ammonium salt leaving group, this thermal decomposition involves the direct elimination of a secondary amine and the formation of an olefin. acs.orglibretexts.orgwikipedia.org The tendency for this decay reaction correlates with the degree of steric congestion around the nitrogen atom. acs.org In some cases of extreme steric hindrance, this elimination can occur even at ambient temperatures, complicating the isolation of the desired tertiary amine. acs.org This behavior is attributed to the steric strain within the molecule, where the bulky alkyl groups make the conformation required for elimination more favorable. wikipedia.org

Advanced Spectroscopic Characterization and Computational Studies of Di Tert Amylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy serves as a cornerstone for determining the three-dimensional structure of molecules in solution. ucl.ac.uk For a sterically hindered molecule like Di-tert-amylamine, NMR provides critical insights into its complex conformational preferences.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Conformational Analysis

While a simple one-dimensional ¹H or ¹³C NMR spectrum provides initial data, the significant steric hindrance in this compound can lead to spectral complexity and overlapping signals. Multi-dimensional NMR techniques are essential to unambiguously assign all proton and carbon signals and to piece together the molecular framework. github.ioiscbconference.com

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. huji.ac.il For this compound, COSY spectra would establish the connectivity within each tert-amyl group, showing correlations between the methyl (CH₃) and methylene (B1212753) (CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. The HSQC spectrum would definitively link each proton signal of the tert-amyl groups to its corresponding carbon atom. github.io

Based on the structure and data from analogous amines like tert-amylamine (B128125), a set of predicted NMR chemical shifts can be compiled. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multi-dimensional NMR Correlations
N-H ~1.0 - 2.0 - COSY: None; HMBC: to α-C, β-C
α-C (quaternary) - ~55 - 65 HMBC: from CH₃, CH₂, NH
β-CH₂ ~1.3 - 1.6 ~30 - 40 COSY: to γ-CH₃; HSQC: to attached H; HMBC: to α-C, γ-CH₃
γ-CH₃ ~0.8 - 1.0 ~8 - 12 COSY: to β-CH₂; HSQC: to attached H; HMBC: to α-C, β-CH₂

Note: Predicted values are based on principles of NMR spectroscopy and data from similar structures. Actual values may vary depending on solvent and experimental conditions.

Dynamic NMR Investigations of Amine Inversion and Rotational Barriers

This compound is not a static molecule. It undergoes dynamic processes, primarily nitrogen inversion and rotation around the C-N bonds, which can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net This technique involves acquiring NMR spectra at various temperatures to observe changes in the line shapes of signals, from which energy barriers for the dynamic processes can be calculated. mdpi.com

Nitrogen Inversion: This process involves the nitrogen atom and its substituents passing through a planar transition state, effectively turning the molecule "inside out". wikipedia.org For most simple amines, this inversion is extremely rapid at room temperature, with a low energy barrier of about 6 kcal/mol. sapub.org However, the bulky tert-amyl groups in this compound are expected to significantly increase this barrier due to steric strain in the planar transition state. While the inversion may still be too fast to resolve separate invertomers at room temperature, low-temperature DNMR studies could potentially "freeze out" the process on the NMR timescale, allowing for the direct measurement of the inversion barrier. researchgate.netrsc.org

Rotational Barriers: Rotation around the single bonds between the nitrogen and the α-carbons of the tert-amyl groups is also a key dynamic feature. researchgate.net The steric clash between the two large alkyl groups restricts this rotation. DNMR can be used to determine the energy barrier for this rotation by monitoring the coalescence of signals from protons or carbons that are distinct in the ground-state conformation but become equivalent as the rotational rate increases with temperature. montana.edunih.gov Studies on similarly hindered amines have shown that such rotational barriers can be measured and are typically in the range of 7-10 kcal/mol. ucl.ac.ukrsc.org

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. rsc.org These methods are highly sensitive to molecular structure, bonding, and intermolecular interactions.

Interpretation of Characteristic Amine Group Vibrational Modes

As a secondary amine, this compound exhibits several characteristic vibrational modes that are key to its identification and structural analysis. acs.org

N-H Stretch: Secondary amines (R₂NH) typically show a single, weak to medium intensity N-H stretching band in the region of 3350–3310 cm⁻¹. The presence of a single band distinguishes it from primary amines, which show two N-H stretching bands.

C-N Stretch: The stretching vibration of the C-N bonds in aliphatic amines appears in the 1250–1020 cm⁻¹ region. For this compound, with its tertiary α-carbons, this band is expected towards the higher end of this range.

N-H Wag: A broad and often strong band resulting from the out-of-plane bending or "wagging" of the N-H bond is characteristic of primary and secondary amines and is typically observed in the 910–665 cm⁻¹ range.

An analysis of the available IR spectrum for the related compound tert-amylamine provides a reference for these assignments. chemicalbook.comspectrabase.com

Table 2: Characteristic Vibrational Modes for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Appearance for this compound
N-H Stretch 3350 - 3310 Single, weak to medium band
C-H Stretch (Alkyl) 2980 - 2850 Strong, multiple bands
N-H Bend (Scissoring) 1650 - 1580 Often weak or absent for secondary amines
C-H Bend (Alkyl) 1470 - 1365 Medium to strong bands
C-N Stretch 1250 - 1020 Medium intensity band

Steric Hindrance Effects on Spectroscopic Signatures

The significant steric bulk of the two tert-amyl groups in this compound has a pronounced effect on its vibrational spectrum. osti.gov Steric hindrance can influence the frequency, intensity, and width of vibrational bands. rsc.org

Frequency Shifts: Increased steric strain around the C-N-C framework can lead to slight shifts in the C-N stretching frequency compared to less hindered amines like diethylamine (B46881).

Band Broadening: Steric hindrance can restrict intermolecular hydrogen bonding involving the N-H group. This can lead to sharper N-H stretching bands compared to unhindered secondary amines where extensive hydrogen bonding causes significant band broadening.

Conformational Effects: The presence of multiple stable conformers due to restricted rotation can lead to the appearance of additional, closely spaced peaks in the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹). Computational studies on similar molecules have shown that different conformers can have distinct vibrational frequencies. researchgate.net

Mass Spectrometry (MS) in Reaction Mechanistic Studies and Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining molecular weight and elucidating molecular structure through the analysis of fragmentation patterns. libretexts.org For this compound, MS is also crucial for studying its involvement in various chemical reactions. nih.gov

Upon ionization in a mass spectrometer, typically by electron ionization (EI) or electrospray ionization (ESI), the this compound molecular ion ([M]⁺˙) or protonated molecule ([M+H]⁺) is formed. This high-energy species then undergoes fragmentation. The analysis of these fragments provides a roadmap of the molecule's structure.

Key fragmentation pathways for protonated this compound ([C₁₀H₂₃N+H]⁺) include:

α-Cleavage: This is a dominant fragmentation pathway for amines. It involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of an ethyl radical (C₂H₅•) or a methyl radical (CH₃•) from one of the tert-amyl groups, resulting in stable iminium ions.

Loss of an Alkene: Elimination of an alkene (e.g., pentene) from the protonated molecule is another common pathway for larger alkylamines. researchgate.netcdnsciencepub.com

Loss of an Alkyl Cation: Expulsion of a tert-amyl cation can also occur, though it is generally a higher energy process. researchgate.net

Table 3: Predicted Collision Cross Section (CCS) Data and Potential MS Fragments for this compound

Ion/Fragment Formula Predicted m/z Predicted CCS (Ų) [M+H]⁺ Fragmentation Pathway
Protonated Molecule [C₁₀H₂₄N]⁺ 158.19 140.4 -
Loss of Methyl [C₉H₂₁N]⁺ 142.17 - α-Cleavage
Loss of Ethyl [C₈H₁₉N]⁺ 128.15 - α-Cleavage
Iminium Ion [C₈H₁₈N]⁺ 128.14 - α-Cleavage with H rearrangement

Predicted CCS values are for the protonated molecule and provide computational insight into the ion's shape in the gas phase. uni.lu m/z = mass-to-charge ratio.

Mass spectrometry is also a vital tool for monitoring reactions involving amines. For instance, in studies of acid-base reactions or catalysis, MS can track the consumption of the amine and the formation of products and intermediates in real-time, providing crucial mechanistic data. nih.govnih.govresearchgate.net The ability to couple MS with separation techniques like gas chromatography (GC-MS) allows for the analysis of complex reaction mixtures containing this compound. nih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). algimed.com For this compound (C₁₀H₂₃N), HRMS can precisely measure the monoisotopic mass and distinguish it from other compounds with the same nominal mass. The theoretical exact mass of the molecular ion [M]⁺ of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N).

The analysis of the isotopic pattern is crucial for confirming the elemental formula. Due to the natural abundance of heavier isotopes, such as ¹³C and ¹⁵N, a molecule will produce a characteristic pattern of peaks in the mass spectrum. The primary peak corresponds to the molecule composed entirely of the most abundant isotopes (monoisotopic peak). Subsequent peaks at higher m/z values (M+1, M+2, etc.) correspond to molecules containing one or more heavy isotopes. The relative intensities of these isotopic peaks can be calculated and compared with the experimental data obtained from HRMS to validate the assigned chemical formula. sisweb.comresearchgate.net

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₂₃N)⁺

IonMass (Da)Relative Abundance (%)
[C₁₀H₂₃N]⁺157.1830100.00
[¹³C¹²C₉H₂₃N]⁺158.186411.16
[¹²C₁₀H₂₂²HN]⁺158.18930.04
[¹²C₁₀H₂₃¹⁵N]⁺158.17910.37
[¹³C₂¹²C₈H₂₃N]⁺159.18980.58

This table presents a simplified theoretical isotopic distribution. The actual spectrum would show a more complex pattern due to combinations of different isotopes.

The high mass accuracy of modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, allows for the differentiation between ions with very similar masses, providing a high degree of confidence in the identification of this compound in complex mixtures. algimed.comuni-saarland.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, where ions of a specific m/z are selected and fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed information about the molecule's structure by revealing its fragmentation pathways. For this compound, MS/MS experiments, often utilizing collision-induced dissociation (CID), would involve selecting the protonated molecule [M+H]⁺ (m/z 158.1903) and subjecting it to energetic collisions with an inert gas.

The fragmentation of protonated amines is well-characterized. Common fragmentation pathways for aliphatic amines like this compound involve the cleavage of C-C and C-N bonds. The bulky tert-amyl groups are expected to influence the fragmentation pattern significantly. Likely fragmentation pathways would include:

Loss of an amylene group (C₅H₁₀): This would result in a prominent fragment ion corresponding to the protonated tert-amylamine.

Cleavage of the C-N bond: This could lead to the formation of a tert-amyl carbocation (C₅H₁₁)⁺.

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.

By analyzing the m/z values of the resulting product ions, the fragmentation pathways can be pieced together, confirming the connectivity of the atoms within the this compound molecule. msu.edu

Table 2: Predicted Major Fragment Ions of Protonated this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonFragment m/z (Theoretical)Neutral Loss
158.1903[C₅H₁₄N]⁺88.1121C₅H₁₀
158.1903[C₅H₁₁]⁺71.0855C₅H₁₂N

The fragmentation pattern can vary depending on the collision energy and the type of mass spectrometer used.

Quantum Chemical Calculations and Computational Modeling

Computational methods are invaluable for complementing experimental data and providing deeper insights into the properties of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure and properties of many-body systems, including molecules. wikipedia.orgscispace.commdpi.com For this compound, DFT calculations can be employed to determine its ground-state geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties such as ionization potential and electron affinity.

By applying various functionals (e.g., B3LYP, PBE) and basis sets, researchers can calculate the optimized molecular structure, bond lengths, and bond angles. mdpi.com These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. DFT also allows for the calculation of thermodynamic properties like the enthalpy of formation and Gibbs free energy, providing insights into the molecule's stability and reactivity. nih.govrsc.org

Table 3: Example of DFT-Calculated Properties for this compound (Illustrative)

PropertyCalculated Value (Example)
Optimized C-N Bond Length1.48 Å
Optimized C-N-C Bond Angle115°
Ionization Potential8.2 eV
Enthalpy of Formation-150 kJ/mol

These values are illustrative and would depend on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides information on a static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. windows.netvolkamerlab.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the movement of its atoms at a given temperature. nih.gov

These simulations can reveal the different stable conformations (rotamers) of the tert-amyl groups and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Furthermore, MD simulations can be used to study intermolecular interactions by simulating this compound in a solvent, providing insights into its solvation properties and how it interacts with other molecules in a solution. oncotarget.comresearchgate.net

Prediction of Spectroscopic Parameters and Reaction Intermediates

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts and coupling constants. liverpool.ac.uk Similarly, vibrational frequencies calculated by DFT can be used to assign the peaks observed in infrared (IR) and Raman spectra.

Moreover, computational methods are instrumental in studying reaction mechanisms by identifying and characterizing transient species like reaction intermediates and transition states. For reactions involving this compound, such as oxidation or derivatization, computational modeling can map out the potential energy surface of the reaction, calculate activation energies, and predict the structures of intermediates that may be too short-lived to be observed experimentally. reading.ac.uk

Computational Studies of Amine Oxidation Mechanisms

The oxidation of amines is a fundamentally important chemical process. Computational studies can provide detailed mechanistic insights into the oxidation of this compound. rsc.org DFT and other high-level quantum chemical methods can be used to investigate the mechanisms of oxidation by various oxidants, such as hydroxyl radicals (•OH), ozone (O₃), or electrochemical methods. researchgate.netmdpi.com

Di Tert Amylamine As a Reagent and Ligand in Organic Synthesis

Di-tert-amylamine as a Sterically Demanding Base in Organic Transformations

The primary utility of this compound in organic synthesis stems from its nature as a sterically hindered base. The bulky tert-amyl groups effectively shield the nitrogen's lone pair of electrons, significantly diminishing its nucleophilicity while retaining its basicity. This combination is highly desirable in a multitude of organic transformations where a base is required to neutralize acids or facilitate reactions without interfering as a nucleophile. wikipedia.org

Sterically hindered bases are crucial tools for achieving regioselectivity in deprotonation reactions. While specific studies detailing this compound's role in selective deprotonation are not extensively documented, its behavior can be inferred from similar bulky amines. In reactions involving substrates with multiple acidic protons, a large, non-nucleophilic base like this compound is expected to abstract the most sterically accessible proton. This is a key principle in controlling the formation of specific enolates from unsymmetrical ketones, thereby directing the outcome of subsequent alkylation or aldol (B89426) reactions.

Furthermore, in palladium-catalyzed reactions, such as the site-selective arylation of primary alkylamines, the choice of base and directing group is critical. For instance, the arylation of tert-amylamine (B128125) has been achieved using catalytic glyoxylic acid as a transient directing group, a process that relies on a base to facilitate the cyclometalation-deprotonation step. iu.eduucl.ac.uk While not the primary base, the amine substrate's basicity and steric profile are integral to the reaction mechanism.

In elimination reactions, the choice of base can dictate the regiochemical outcome, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) alkene. Bulky bases, such as potassium tert-butoxide or lithium diisopropylamide (LDA), are well-known to favor the formation of the Hofmann product. masterorganicchemistry.com This preference is attributed to the steric hindrance of the base, which preferentially attacks the less sterically hindered proton on the β-carbon.

This compound, with its substantial steric bulk, is an ideal candidate for promoting Hofmann elimination. By abstracting a proton from the least substituted β-carbon, it facilitates the formation of the less thermodynamically stable, but kinetically favored, alkene. This control over selectivity is invaluable in synthetic sequences where the formation of a terminal alkene is desired.

Table 1: Regioselectivity in Elimination Reactions

Base Type Predominant Product Rationale
Small, Unhindered Base (e.g., EtO⁻) Zaitsev (More substituted alkene) Thermodynamic control; leads to the more stable product.

| Bulky, Hindered Base (e.g., this compound) | Hofmann (Less substituted alkene) | Kinetic control; base attacks the most sterically accessible proton. masterorganicchemistry.com |

A common application for sterically hindered, non-nucleophilic amines is as a "proton sponge" or acid scavenger. In many reactions, such as acylations or the installation of protecting groups, acidic byproducts (e.g., HCl) are generated. fishersci.it These acids can catalyze unwanted side reactions or decompose sensitive products. This compound can be employed to neutralize these acids as they are formed, driving the reaction to completion without interfering with the primary transformation. wikipedia.orgsuprasciences.com

This property is particularly useful in protecting group chemistry. For example, the protection of amines with the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) often requires a base to facilitate the reaction. fishersci.co.ukwikipedia.org A non-nucleophilic base like this compound is suitable for this purpose, as it will not compete with the amine substrate in reacting with the Boc anhydride. organic-chemistry.orgmasterorganicchemistry.com Its low water solubility can also simplify workup procedures. wikipedia.org

Role in Elimination Reactions and Control of Selectivity

This compound in Catalysis and Ligand Design

This compound, with its significant steric bulk, has carved out a niche in the field of catalysis and ligand design. Its role extends from being a foundational component for specialized ligands to influencing the outcome of important metal-catalyzed reactions.

Precursor for N-Heterocyclic Carbene (NHC) Ligands and Related Systems

N-Heterocyclic carbenes (NHCs) have become a cornerstone in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability they impart to metal centers. scripps.edu The synthesis of NHC ligands often begins with the corresponding imidazolium (B1220033) salts, which are deprotonated to generate the free carbene. scripps.edu While this compound itself is not a direct precursor to the heterocyclic ring of an NHC, its derivatives play a role in the broader context of ligand synthesis. For instance, amines are crucial starting materials for the synthesis of the diamine backbone, which is a common route to imidazolinium salts, the precursors to many NHC ligands. researchgate.net The general strategy involves the reaction of a primary amine with a glyoxal (B1671930) derivative, followed by ring closure. researchgate.net

The steric and electronic properties of the N-substituents on the NHC ring are critical in tuning the catalytic activity of the resulting metal complex. scripps.edu While ligands derived from bulkier amines like di-tert-butylamine (B1584993) are common, the use of this compound derivatives would offer a different steric profile, potentially influencing the selectivity and efficiency of catalytic reactions. The synthesis of NHC-CO2 adducts and NHC hydrogencarbonate salts provides an alternative route to NHC ligands that avoids the generation of salt byproducts, offering a cleaner method for catalyst preparation. tcichemicals.com

Role in Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. wikipedia.orgorganic-chemistry.org The reaction couples amines with aryl halides or pseudohalides. organic-chemistry.org The choice of ligand and base is critical to the success of this reaction.

While this compound can act as the amine coupling partner in Buchwald-Hartwig reactions, its more significant role is often as a hindered base. sgst.cn The steric bulk of this compound can be advantageous in preventing side reactions and promoting the desired coupling. In some systems, primary alkylamines like tert-butylamine (B42293) have been shown to act as bifunctional additives in nickel-catalyzed photoredox cross-coupling reactions, serving as both a ligand and a base. uni-regensburg.de This dual role simplifies the reaction setup and can lead to highly efficient transformations for C-O and C-N bond formation. uni-regensburg.de The use of sterically hindered phosphine (B1218219) ligands, often in conjunction with a bulky base, is a common strategy to improve the efficiency and scope of the Buchwald-Hartwig amination.

Table 1: Examples of Metal-Catalyzed Coupling Reactions
Reaction TypeCatalyst SystemRole of AmineKey Features
Buchwald-Hartwig AminationPalladium with phosphine ligandsCoupling partner or hindered baseForms C-N bonds with aryl halides. wikipedia.orgorganic-chemistry.org
Nickel-Catalyzed Photoredox CouplingNickel with a photosensitizerBifunctional additive (ligand and base)Enables C-O and C-N bond formation under mild, light-induced conditions. uni-regensburg.de

Stereoselective Applications in Asymmetric Synthesis (if derived chiral forms)

Chiral amines are invaluable components in asymmetric synthesis, serving as catalysts, ligands, and building blocks for pharmaceuticals and natural products. nih.govsioc-journal.cn The development of methods for the stereoselective synthesis of chiral amines is a significant area of research. sioc-journal.cnosi.lv

While this compound itself is achiral, chiral derivatives can be synthesized and employed in asymmetric transformations. One established strategy for the synthesis of chiral amines is the use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide. osi.lvnih.gov This auxiliary can be condensed with ketones or aldehydes to form N-sulfinylimines, which then undergo diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary reveals the chiral amine. A similar approach could be envisioned for the synthesis of chiral this compound derivatives.

The asymmetric Petasis reaction, a three-component reaction between an organoboron reagent, an amine, and a carbonyl compound, is another powerful method for synthesizing chiral amines. sioc-journal.cn The stereochemical outcome can be controlled by using a chiral amine, a chiral carbonyl substrate, or a chiral organoboron reagent. sioc-journal.cn Chiral this compound derivatives could potentially be used in such reactions to induce stereoselectivity.

Mechanistic Investigations of this compound-Mediated Reactions

Understanding the mechanism of a chemical reaction is paramount for its optimization and broader application. For reactions involving this compound, mechanistic studies often focus on the interplay of kinetics, thermodynamics, and the profound influence of its steric bulk.

Kinetic and Thermodynamic Studies of Reaction Pathways

For amine reactions, kinetic studies have been conducted to determine the rate constants for their reactions with various species. For example, the kinetics of the reaction of diethylamine (B46881) and triethylamine (B128534) with ozone have been investigated. researchgate.net Such studies are often performed under pseudo-first-order conditions to simplify the rate law. researchgate.net Similar kinetic investigations of this compound reactions would provide valuable data on its reactivity.

Computational studies, often in conjunction with experimental work, are powerful tools for elucidating reaction mechanisms. rsc.orguregina.ca These studies can map out the potential energy surface of a reaction, identifying intermediates and transition states. For instance, computational and experimental investigations into the γ-C(sp³)–H arylation of t-amylamine identified a palladium species as the catalyst resting state, which was supported by its isolation and characterization. rsc.org

Influence of Steric Hindrance on Reaction Rates and Selectivity

The most defining characteristic of this compound in a chemical context is its significant steric hindrance. libretexts.org This steric bulk arises from the two tertiary amyl groups attached to the nitrogen atom. Steric hindrance can have a profound impact on both the rate and selectivity of a reaction. numberanalytics.comnumberanalytics.comwikipedia.org

In general, increased steric hindrance around a reactive center leads to a decrease in the reaction rate. libretexts.orgnumberanalytics.com This is because the bulky groups impede the approach of other reactants, raising the energy of the transition state. numberanalytics.com This principle is well-illustrated in SN2 reactions, where tertiary substrates are unreactive due to the steric crowding around the electrophilic carbon. libretexts.org Similarly, the bulky nature of this compound would be expected to slow down reactions where the nitrogen atom acts as a nucleophile.

However, steric hindrance can also be exploited to control the selectivity of a reaction. wikipedia.orgunacademy.com By blocking certain reaction pathways, a sterically hindered reagent can favor the formation of a specific product. For example, in electrophilic aromatic substitution, a bulky substituent on the aromatic ring can hinder attack at the ortho position, leading to a higher proportion of the para product. numberanalytics.com In the context of this compound, its steric bulk can be advantageous in preventing over-alkylation in certain reactions.

Table 2: Influence of Steric Hindrance on Reactions
EffectDescriptionExample
Decreased Reaction RateBulky groups impede the approach of reactants, increasing the transition state energy. numberanalytics.comSlow SN2 reactions at tertiary carbons. libretexts.org
Increased SelectivitySteric hindrance can block undesired reaction pathways, favoring a specific product. wikipedia.orgunacademy.comPreferential formation of para products in electrophilic aromatic substitution. numberanalytics.com

Electrocatalytic Mechanisms Involving Hindered Amines

The electrochemical behavior of sterically hindered amines, such as this compound, is a subject of significant interest in organic synthesis due to their unique reactivity. acs.orgnih.govacs.org Electrocatalytic mechanisms involving these amines often proceed through radical cation intermediates, leading to the formation of novel products. acs.orgnih.govacs.org The steric bulk of the amine plays a crucial role in directing the reaction pathways and influencing the stability of intermediates. researchgate.netnsf.govnih.gov

Research into the electrochemical oxidation of hindered secondary alkyl amines, including this compound, has revealed an electrocatalytic anodic mechanism. acs.orgnih.govacs.org This process facilitates the formation of C-N bonds under mild, environmentally friendly conditions, yielding highly hindered secondary alkyl diamines. acs.orgnih.govacs.org The electrochemical behavior of this compound and other hindered amines like di-tert-butylamine, tert-amyl-tert-butylamine, and tert-amyl-tert-octylamine (B129799) has been systematically studied. acs.orgnih.govacs.org

The proposed mechanism is initiated by the electrochemical oxidation of the hindered amine to its corresponding radical cation. acs.orgnih.govacs.org This radical cation then acts as an initiator for a propagation cycle involving free radical species, ultimately leading to the formation of the diamine product. acs.orgnih.govacs.org The stability of the radical cation and the subsequent reaction pathway are heavily influenced by the steric hindrance around the nitrogen atom. researchgate.netacs.org In the case of this compound, the bulky tert-amyl groups prevent the typical reactions observed for less hindered amines, favoring the formation of a C-N coupled product. acs.orgnih.govacs.org

The general scheme for the electrocatalytic anodic dimerization of a hindered secondary amine (R₂NH) can be summarized as follows:

Initiation: The hindered amine is oxidized at the anode to form a radical cation. R₂NH → [R₂NH]•⁺ + e⁻

Propagation: The radical cation abstracts a hydrogen atom from a neutral amine molecule, generating a carbon-centered radical and a protonated amine. This step regenerates the catalytic cycle. [R₂NH]•⁺ + R₂NH → [R₂N•] + R₂NH₂⁺ The carbon-centered radical is formed via an intramolecular hydrogen shift.

Termination/Product Formation: Two carbon-centered radicals combine to form the final diamine product.

Detailed studies using cyclic voltammetry and controlled potential electrolysis have provided evidence for this electrocatalytic mechanism. acs.orgnih.govacs.org The influence of the initial amine concentration and the scan rate on the electrochemical response has been documented, providing valuable mechanistic insights. acs.orgnih.govacs.org

The steric hindrance of the amine not only dictates the reaction mechanism but also impacts the efficiency of the electrocatalytic process. In some systems, excessive steric bulk can hinder the approach of the substrate to the catalyst's active site, thereby affecting the kinetic efficiency of the reaction. nsf.gov Conversely, in other applications, such as CO₂ capture and conversion, sterically hindered amines can be advantageous by influencing the reaction chemistry towards more desirable pathways, like the formation of bicarbonates over carbamates. nih.govosti.govmit.edu

The following table summarizes the key findings from the electrochemical oxidation of this compound and related hindered amines.

AmineKey Electrochemical BehaviorProposed MechanismPrimary ProductRef.
This compound Anodic oxidation leads to C-N bond formation.Electrocatalytic mechanism involving a radical cation initiator.Highly hindered secondary alkyl diamine. acs.orgnih.govacs.org
Di-tert-butylamine Similar electrochemical behavior to this compound.Electrocatalytic anodic mechanism with radical propagation.Highly hindered secondary alkyl diamine. acs.orgnih.govacs.org
tert-Amyl-tert-butylamine Shows electrocatalytic behavior for C-N bond formation.Involves a radical cation intermediate and a free radical propagation cycle.Highly hindered secondary alkyl diamine. acs.orgnih.govacs.org
tert-Amyl-tert-octylamine Undergoes electrochemical oxidation to form a diamine.Follows a proposed electrocatalytic mechanism via a radical cation.Highly hindered secondary alkyl diamine. acs.orgnih.govacs.org

Derivatives of Di Tert Amylamine and Their Synthetic Utility

Synthesis and Applications of Quaternary Ammonium (B1175870) Salts derived from Di-tert-amylamine

Quaternary ammonium salts, often called "quats," are compounds with the general structure [NR₄]⁺X⁻, where R is an alkyl or aryl group. uomustansiriyah.edu.iq They are synthesized by the alkylation of tertiary amines, a reaction known as quaternization. sciensage.info For a secondary amine like this compound, the synthesis of a quaternary salt involves a two-step process: first, alkylation to form a tertiary amine, followed by a second alkylation to yield the quaternary ammonium salt. libretexts.org Direct exhaustive alkylation of primary or secondary amines to the quaternary stage can be challenging and may require harsh conditions, though newer methods aim for milder, one-step procedures. libretexts.orgdtic.mil

The synthesis of quaternary ammonium salts from this compound would proceed as follows:

Formation of a Tertiary Amine: this compound is reacted with an alkyl halide (R'-X) to form a tertiary amine, N-alkyl-di-tert-amylamine.

Quaternization: The resulting tertiary amine is then reacted with another alkyl halide (R''-X) to produce the final quaternary ammonium salt, [N-alkyl,N-alkyl''-di-tert-amylammonium]⁺X⁻.

The significant steric hindrance provided by the two tert-amyl groups makes these reactions kinetically slow and requires carefully optimized conditions to achieve good yields. sciensage.info

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ptfarm.pl Quaternary ammonium salts are among the most common phase-transfer catalysts. They function by forming a lipophilic ion pair with an anion from the aqueous phase, which is then transported into the organic phase to react with the organic substrate. ptfarm.pl

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is influenced by the size and nature of the alkyl groups attached to the nitrogen atom. Catalysts with larger, more sterically demanding alkyl groups can exhibit unique selectivity and reactivity. iupac.orgnih.gov Research has shown that sterically hindered chiral quaternary ammonium salts can achieve high levels of enantioselectivity in asymmetric synthesis. iupac.orgnih.govchimia.ch

While specific studies detailing the use of this compound-derived quaternary salts in PTC are not widely documented, the principles of PTC suggest their potential utility. The bulky tert-amyl groups would render the cation highly lipophilic, favoring its partitioning into the organic phase. This could be particularly advantageous in reactions requiring a highly shielded, yet reactive, anion in a non-polar environment. However, the steric hindrance might also slow down the catalytic turnover rate. The use of sterically hindered aldehydes in PTC alkylations has been successful with certain catalysts, indicating that tailored catalysts can overcome steric challenges. phasetransfercatalysis.com

Table 1: Influence of Steric Hindrance on Catalyst Performance in Asymmetric PTC

Catalyst TypeSteric FeatureObservation in Asymmetric AlkylationReference
C₂-Symmetric Quaternary Ammonium SaltIntroduction of bulky 3,3'-diaryl substituentsIncreased enantioselectivity (up to >99% ee) iupac.org
Spiro-type Quaternary Ammonium SaltSterically demanding substituents on the catalyst backboneHigher enantioselectivity (up to 95% ee) nih.gov
Binaphthyl-derived Quaternary SaltIncreased steric hindrance on the catalystEnhanced enantioselectivity and faster reaction times in some cases iupac.org

This table illustrates the general principle that increased and well-designed steric bulk on a phase-transfer catalyst can lead to improved performance in asymmetric reactions.

Ion-pair chromatography (IPC) is a variation of reversed-phase liquid chromatography used to separate ionic and ionizable compounds. tcichemicals.com The technique involves adding an ion-pairing reagent to the mobile phase. obrnutafaza.hr This reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail. For the analysis of acidic compounds (anions), a cationic ion-pairing reagent, such as a quaternary ammonium salt, is used. tcichemicals.com The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase. obrnutafaza.hr

The choice of the ion-pairing reagent, particularly the size of its alkyl chains, is critical for achieving the desired separation. obrnutafaza.hr Reagents with longer alkyl chains lead to greater retention. obrnutafaza.hr Various alkylamines and their quaternary salts, such as triethylamine (B128534), tributylamine, and hexylamine, are commonly employed. researchgate.netchromatographyonline.com

A quaternary ammonium salt derived from this compound would be a candidate for an ion-pairing reagent. Its two bulky tert-amyl groups would provide significant hydrophobicity, potentially leading to strong retention of anionic analytes. The protonated form of this compound itself could also function as an ion-pairing reagent in acidic mobile phases. The use of bulky amine reagents is an established practice in the separation of complex biological molecules like oligonucleotides. researchgate.netacs.org

Use in Phase Transfer Catalysis Research

Formation of Amides, Carbamates, and Ureas from this compound

The nitrogen atom in this compound can be acylated or carbamoylated to form amides, carbamates, and ureas. However, the significant steric hindrance from the two tertiary alkyl groups attached to the nitrogen makes these reactions challenging compared to those with less hindered secondary amines.

The formation of an amide bond by reacting a carboxylic acid derivative with an amine is a fundamental transformation in organic chemistry. ntu.edu.sg With sterically hindered secondary amines like this compound, standard coupling methods often fail or give low yields. rsc.orgresearchgate.net This has prompted significant academic investigation into more robust and efficient methodologies.

Common Acylation Strategies and Their Challenges:

Acyl Chlorides: The reaction of amines with highly reactive acyl chlorides is a common method for amide synthesis. fishersci.itchemguide.co.uk However, for hindered amines, this reaction can be sluggish and may require high temperatures or the use of a catalyst.

Coupling Reagents: Reagents like DCC, HATU, and PyBOP are widely used to activate carboxylic acids for reaction with amines. uantwerpen.be While effective for many substrates, their efficiency can be limited when both the carboxylic acid and the amine are sterically demanding.

Acyl Fluorides: A protocol involving the in situ formation of acyl fluorides has been shown to be particularly effective for coupling sterically hindered substrates where other methods have failed. rsc.orgresearchgate.net

Table 2: Selected Methodologies for Amide Formation with Hindered Substrates

MethodActivating Agent/ConditionKey FeatureApplicabilityReference
Acyl Fluoride (B91410) MethodCyanuric fluoride or BTFFHIn situ generation of highly reactive acyl fluorideEfficient for hindered amines and electron-deficient anilines. rsc.orgresearchgate.net
Thiocarbamate AcylationGrignard reagents reacting with thiocarbamatesEffective for synthesizing considerably hindered amides. unimi.it
Acylimidazolium SaltsIn situ formation from acyl chloridesActivated intermediates for reaction with amines. unimi.it
High-Temperature AcylationAcyl chloride without baseDirect reaction at elevated temperatures can sometimes overcome steric barriers.

These investigations highlight that overcoming the steric bulk of this compound for amide synthesis requires highly reactive acylating agents or forcing conditions.

The incorporation of bulky amine functionalities into polymers can impart unique properties, such as stimuli-responsiveness (to pH or temperature) and altered solubility. researchgate.net Derivatives of this compound can be used to create functional polymers.

For instance, a monomer containing a di-tert-amylamide group could be synthesized and subsequently polymerized. Alternatively, a pre-existing polymer with reactive side chains (e.g., acyl chloride or isocyanate groups) could be post-functionalized by reacting it with this compound.

While specific examples of polymers derived directly from this compound are not prevalent in the literature, related research provides a blueprint for their potential applications. For example, polymers containing tertiary amine groups are known to exhibit inverse temperature solubility, a property valuable in creating "smart" materials for drug delivery and self-assembly systems. researchgate.net The synthesis of degradable polymers using cyclic ketene (B1206846) hemiacetals can be initiated by amines, and the resulting polymers can also be degraded by amines, suggesting a role for hindered amines in the lifecycle of such materials. The synthesis of polyimides through the hydroamination of dimaleimides with diamines is another area where hindered amines could be explored to tune polymer properties. georgiasouthern.edu

Academic Investigations of Amide Bond Formation Methodologies

N-Functionalization Strategies for this compound Derivatives

N-functionalization refers to the introduction of a functional group directly onto the nitrogen atom of the amine. Beyond the formation of quaternary salts and amides, other strategies can be employed to create novel this compound derivatives.

One notable strategy is the electrochemical oxidation of hindered secondary amines. acs.org Research has shown that this compound can undergo electrochemical oxidation to form C-N bonds, leading to the synthesis of highly hindered diamines. acs.org This method provides an environmentally friendly, one-pot procedure under mild conditions and is proposed to proceed through a radical cation intermediate. acs.org This approach represents a powerful way to create complex, sterically crowded structures that would be difficult to access through traditional thermal reactions.

Another area of investigation is the palladium-catalyzed C(sp³)–H functionalization of saturated amines. While this typically requires a directing group, methods have been developed for the arylation of tert-amyl amine using a transient glyoxylic acid directing group. ucl.ac.uk Such strategies could potentially be adapted for the functionalization of this compound, allowing for the introduction of aryl groups at the α-carbon position, which is an indirect functionalization of the amine structure.

The generation of nitrogen-centered radicals from amines for use in synthesis is also an active field of research. rsc.org These reactive intermediates can participate in various bond-forming reactions, offering another pathway to novel derivatives starting from this compound.

Sulfonamide and Sulfamate Derivatives

The formation of sulfonamides and sulfamates from this compound follows standard synthetic routes for secondary amines, although the significant steric hindrance imposed by the two tert-amyl groups can influence reaction rates and conditions.

Sulfonamide Synthesis N-substituted sulfonamides are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. google.commagtech.com.cn For a sterically hindered amine like this compound, the reaction with an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) would yield the corresponding N,N-di-tert-amylsulfonamide. Due to the steric bulk, this reaction may require elevated temperatures or the use of a stronger, non-nucleophilic base to facilitate the reaction. nih.gov The general transformation is a cornerstone in medicinal chemistry and materials science. magtech.com.cnprinceton.edu

Sulfamate Synthesis Sulfamate derivatives are accessible through the reaction of an amine with a sulfamoyl chloride or by other modern methods. nih.gov The reaction of this compound with sulfamoyl chloride, for instance, would produce N,N-di-tert-amylsulfamide. Alternatively, sulfamates can be prepared from alcohols and a sulfamoylating agent. Cyclic sulfamidates, which are valuable synthetic intermediates, can be synthesized from amino alcohols and subsequently ring-opened to form various functionalized amines. nih.govresearchgate.net The introduction of the di-tert-amylamino moiety can impart specific solubility and stability properties to the resulting sulfamate.

The table below illustrates the general synthetic approach to these derivatives from this compound.

Table 1: Synthesis of Sulfonamide and Sulfamate Derivatives

Derivative Type Reactant 1 Reactant 2 General Conditions Product
Sulfonamide This compound Ar-SO₂Cl (e.g., Tosyl chloride) Base (e.g., Pyridine, Triethylamine), Aprotic Solvent N,N-Di-tert-amyl-benzenesulfonamide
Sulfamate This compound ClSO₂NR₂ (Sulfamoyl chloride) Base, Aprotic Solvent N,N-Di-tert-amyl-N',N'-dialkylsulfamide

Phosphine (B1218219) and Phosphite (B83602) Ligand Precursors

The bulky nature of the di-tert-amylamino group makes it an attractive component for the design of phosphine and phosphite ligands used in homogeneous catalysis. These ligands play a crucial role in stabilizing metal centers and tuning their electronic and steric properties to control catalytic activity and selectivity. sigmaaldrich.comtcichemicals.com

Aminophosphine (B1255530) Ligands this compound can serve as a precursor to aminophosphine ligands. These are typically prepared by reacting the secondary amine with a halophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl) or phosphorus trichloride (B1173362) (PCl₃). The reaction results in the formation of a P-N bond, yielding compounds like N,N-di-tert-amyldiphenylphosphinous amide (Ph₂P-N(C₅H₁₁)₂). The steric bulk provided by the di-tert-amylamino group is comparable to that of widely used di-tert-butyl or dicyclohexyl groups, which are known to promote efficient catalytic cycles in cross-coupling reactions. tcichemicals.comtcichemicals.com Such ligands can be used in various transition-metal-catalyzed reactions. rsc.org

Phosphoramidite (B1245037) and Phosphite Ligands Phosphoramidites are another important class of chiral ligands, often derived from the reaction of a chiral diol with phosphorus trichloride, followed by reaction with a secondary amine. This compound can be introduced in this second step to create bulky phosphoramidite ligands. Similarly, phosphite ligands can be synthesized from alcohols and PCl₃; the di-tert-amylamino group can be incorporated into more complex ligand architectures that also contain phosphite moieties. mdpi.comresearchgate.net The synthesis of these ligands often involves the reaction of an amine with a phosphorus halide precursor. google.comsigmaaldrich.com

The following table summarizes the synthesis of potential phosphine and phosphite precursors from this compound.

Table 2: Synthesis of Phosphine and Phosphite Ligand Precursors

Ligand Type Reactant 1 Reactant 2 General Conditions Potential Product Structure
Aminophosphine This compound R₂PCl (e.g., Ph₂PCl) Base (e.g., n-BuLi or Et₃N), Anhydrous Solvent (C₅H₁₁)₂N-PR₂
Diaminophosphine This compound (2 equiv.) RPCl₂ (e.g., PhPCl₂) Base, Anhydrous Solvent [(C₅H₁₁)₂N]₂-PR
Phosphoramidite This compound (R'O)₂PCl Base, Anhydrous Solvent (C₅H₁₁)₂N-P(OR')₂

Chiral this compound Derivatives in Asymmetric Catalysis and Synthesis

Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, where they are used as catalysts, auxiliaries, or building blocks for complex molecules. nih.govnih.gov While specific research on chiral this compound derivatives is not widely documented, the principles of asymmetric synthesis using analogous bulky chiral amines are well-established.

The synthesis of a chiral derivative of this compound could theoretically be achieved through resolution of the racemic amine or by a stereoselective synthesis starting from chiral precursors, such as chiral amino acids or alcohols. Once obtained, a chiral, non-racemic this compound could be incorporated into ligands for asymmetric catalysis.

For example, a chiral this compound could be used to prepare P,N-ligands, where the nitrogen atom and a chiral phosphorus atom coordinate to a metal center. Such ligands are highly effective in a range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic substitution. researchgate.netru.nl The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal catalyst. academie-sciences.frfrontiersin.org

The N-sulfinyl group is another key functionality for asymmetric synthesis. Chiral N-tert-butanesulfinamide, for example, is a widely used reagent for the asymmetric synthesis of amines. beilstein-journals.orgnih.gov A hypothetical chiral N-sulfinyl this compound derivative could similarly be envisioned as a tool for transferring chirality in synthetic transformations. The bulky tert-amyl groups would create a distinct steric environment, potentially leading to high levels of diastereoselectivity in additions to the sulfinylimine double bond.

Table 3: Potential Applications of Chiral this compound Derivatives

Derivative Class Potential Application Key Feature
Chiral Aminophosphine Ligands Asymmetric Hydrogenation, Cross-Coupling Creation of a chiral pocket around a metal catalyst to induce enantioselectivity.
Chiral Phosphoramidite Ligands Asymmetric Conjugate Addition, Allylic Alkylation Modular structure allowing fine-tuning of steric and electronic properties.
Chiral N-Sulfinyl Derivatives Asymmetric synthesis of α-chiral amines The sulfinyl group acts as a chiral auxiliary, directing nucleophilic attack.

Analytical Methodologies for Research Scale Characterization and Quantification of Di Tert Amylamine

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are the cornerstone for separating Di-tert-amylamine from starting materials, byproducts, and impurities, enabling both qualitative and quantitative assessments.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently employed for purity assessment of the final product and for monitoring the progress of synthesis reactions. The choice of detector is critical for achieving the desired sensitivity and response.

Flame Ionization Detector (FID): The FID is a highly sensitive, general-purpose detector for organic compounds. It is well-suited for quantifying this compound, providing a response proportional to the mass of carbon entering the flame. For purity analysis, GC-FID can effectively separate this compound from organic impurities, with quantification based on peak area percentages. However, the strong basicity of amines can lead to peak tailing on standard silicone-based columns due to interactions with acidic silanol (B1196071) groups. To mitigate this, specialized amine-specific columns, such as the Agilent CP-Volamine, or columns with a base-deactivated stationary phase are recommended to ensure sharp, symmetrical peaks and reproducible results. nih.gov

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound with a thermal conductivity different from that of the carrier gas. While less sensitive than the FID, the TCD is non-destructive and can be useful for analyzing high-concentration samples or when detecting both organic and inorganic compounds in a mixture. gcms.cz

The analysis of hindered secondary amines often requires optimization of GC parameters to ensure efficient volatilization and transport through the column without degradation. cnrs.fr

Table 1: Illustrative GC Parameters for Hindered Amine Analysis

ParameterTypical ConditionReference
Column Amine-specific capillary column (e.g., CP-Volamine, DB-1) nih.govjapsonline.com
Injector Temperature 250-280 °C researchgate.netgdut.edu.cn
Detector FID or TCD nih.gov
Detector Temperature 275-300 °C derpharmachemica.com
Carrier Gas Helium or Hydrogen researchgate.net
Oven Program Initial Temp: 60-80°C, Ramp: 5-15°C/min, Final Temp: 280-290°C researchgate.netgdut.edu.cn

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing reaction mixtures containing this compound, especially when dealing with non-volatile reactants or products. helsinki.fi A significant challenge in the HPLC analysis of simple aliphatic amines like this compound is their lack of a strong chromophore, which makes UV-Vis detection difficult and insensitive. japsonline.com

To overcome this, pre-column or post-column derivatization is a common strategy. helsinki.fi A derivatizing agent reacts with the secondary amine to attach a molecule with high UV absorbance or fluorescence, greatly enhancing detection sensitivity. mdpi.comresearchgate.net

Common derivatization reagents for secondary amines include:

Dansyl Chloride: Reacts with secondary amines to form highly fluorescent derivatives.

2-Naphthalenesulfonyl Chloride (NSCl): Used for the derivatization of secondary amines, allowing for UV detection. nih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): Selectively reacts with secondary amines to produce fluorescent products suitable for HPLC-FLD (Fluorescence Detection). mdpi.com

Reversed-phase HPLC on a C18 column is the most common separation mode following derivatization. The method allows for the simultaneous monitoring of the disappearance of starting materials and the appearance of the derivatized this compound product, providing valuable kinetic and yield information for reaction optimization. nih.govua.es

This subsection is not applicable. This compound, with the chemical structure (CH₃CH₂C(CH₃)₂)-NH-(C(CH₃)₂CH₂CH₃), is an achiral molecule. It possesses a plane of symmetry through the nitrogen atom, and the two tert-amyl (2-methyl-2-butyl) groups attached to the nitrogen are identical. As the molecule and its mirror image are superimposable, it does not exist as enantiomers, and therefore, chiral separation is not relevant.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry, are indispensable for the detailed analysis of complex mixtures containing this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical tool for identifying unknown components in a reaction mixture and confirming the structure of the desired product. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.

In the context of this compound synthesis, GC-MS is used to:

Identify Impurities and Byproducts: By comparing the mass spectra of unknown peaks to spectral libraries (like NIST) or by interpreting the fragmentation patterns, it is possible to identify side-products, unreacted intermediates, and other impurities. shimadzu.com This information is vital for elucidating the reaction pathway and optimizing conditions to minimize unwanted products.

Confirm Product Identity: The mass spectrum of the main product peak can be used to confirm the molecular weight and structure of this compound. Aliphatic amines typically show characteristic fragmentation patterns, including the formation of an iminium ion via alpha-cleavage, which is often the base peak. For this compound (MW=157.30 g/mol ), a prominent fragment would be expected from the loss of an ethyl group.

The analysis of a close structural isomer, di-n-amylamine, provides a relevant example of typical GC-MS conditions that could be adapted for this compound. gdut.edu.cn

Table 2: Example GC-MS Conditions for a C10 Amine (di-n-amylamine)

Adapted from a method for analyzing 14 atmospheric amines. gdut.edu.cn

ParameterCondition
Instrument Agilent 7890B-5977B GC-MS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, 1 mL/min
Injection Mode Splitless, 1 µL
Oven Program 80°C (1 min), then 5°C/min to 180°C, then 10°C/min to 240°C, then 25°C/min to 290°C (hold 10 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-450 m/z

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantitative analysis of analytes in complex matrices. mdpi.com For a compound like this compound, which may be challenging to analyze directly, LC-MS/MS is a powerful alternative, particularly for trace-level quantification in research samples. nih.gov

Due to the poor retention of underivatized amines on standard reversed-phase columns and their sometimes poor ionization efficiency, derivatization is often a key step in the workflow. acs.org A derivatization agent can be chosen not only to improve chromatographic behavior but also to introduce a permanently charged group or a readily ionizable moiety, which significantly enhances the signal in the mass spectrometer's ion source (typically Electrospray Ionization - ESI).

The tandem MS (MS/MS) capability provides an additional layer of specificity. A specific precursor ion of the derivatized this compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and matrix interference, allowing for highly accurate and precise quantification, often using a stable isotope-labeled internal standard. nih.gov

Table 3: Potential Derivatization Reagents for LC-MS/MS Analysis of Secondary Amines

Derivatization ReagentTarget Functional GroupAdvantage for LC-MS/MSReference
Dansyl Chloride Primary and Secondary AminesImproves hydrophobicity for RP-HPLC and provides a readily ionizable tag. helsinki.fi
Propionic Anhydride Primary and Secondary AminesNeutralizes the basic amine, improving peak shape and retention. nih.gov
5-(diisopropylamino)amylamine (DIAAA) Carboxylic Acids (used to label analytes that can then react with amines)While used for carboxyl groups, the principle of adding a readily ionizable tag (a tertiary amine) is a key strategy. A similar reagent could be designed for amines. acs.org
iTRAQ® Reagents Primary and Secondary AminesProvides a common reporter ion for multiplexed quantitative analysis. nih.gov

GC-MS in Reaction Pathway Elucidation and Product Identification

Titrimetric Methods for Precise Amine Content Determination in Research Materials

Titrimetric methods offer a classic and reliable approach for quantifying the amine content of a sample. These methods are based on the fundamental acid-base chemistry of the amine functional group.

Due to the often-limited solubility of organic amines like this compound in aqueous solutions and the fact that their basicity can be too weak for a sharp endpoint in water, nonaqueous acid-base titrations are frequently employed. gfschemicals.com This technique involves dissolving the amine sample in a suitable nonaqueous solvent and titrating it with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid. gfschemicals.com

The basic principle involves the reaction of the secondary amine with the acid:

R₂NH + HClO₄ → R₂NH₂⁺ + ClO₄⁻

The endpoint of the titration can be detected potentiometrically, using a pH meter with a glass and calomel (B162337) electrode setup, or by using a visual indicator that changes color at the equivalence point. gfschemicals.com Potentiometric titration is generally preferred for its higher precision and applicability to colored or turbid solutions.

For mixtures containing primary, secondary, and tertiary amines, a series of derivatization and titration steps can be used for quantitative differentiation. For instance, primary and secondary amines can be acetylated with acetic anhydride, rendering them non-basic, while the unreacted tertiary amine can then be titrated. gfschemicals.com

A study on the analysis of amine mixtures demonstrated a method where primary and secondary amines react with carbon disulfide to form dithiocarbamic acids, which can then be titrated with a standard solution of sodium hydroxide (B78521). dss.go.th This method is unique as it converts the basic amines into acidic species for titration. dss.go.th The reaction for a secondary amine is as follows:

R₂NH + CS₂ → R₂NCSSH

The resulting dithiocarbamic acid is then titrated with NaOH. This method has been successfully used for various aliphatic amines and can be performed potentiometrically or with an indicator like phenolphthalein. dss.go.th

Table 1: Comparison of Titration Methods for Amine Quantification

MethodPrincipleTitrantEndpoint DetectionApplicability
Nonaqueous Acid-Base TitrationDirect titration of the basic amine with a strong acid in a nonaqueous solvent. gfschemicals.comPerchloric acid in glacial acetic acid gfschemicals.comPotentiometric, Visual Indicator gfschemicals.comQuantification of individual amines and tertiary amines in mixtures. gfschemicals.com
Carbon Disulfide MethodConversion of primary/secondary amines to dithiocarbamic acids, followed by titration with a base. dss.go.thSodium hydroxide dss.go.thPotentiometric, Visual Indicator (phenolphthalein) dss.go.thDetermination of primary and secondary amines, even in the presence of tertiary amines and ammonia (B1221849). dss.go.th
Iodatometric TitrationReaction with phenyl isothiocyanate to form a thiourea, which is then titrated with potassium iodate (B108269). rsc.orgPotassium iodate rsc.orgPotentiometric, Visual rsc.orgDetermination of primary and secondary amines. rsc.org

This table provides a summary of different titrimetric approaches for the quantification of amines.

A back-titration method can also be employed for the quantification of amine groups. This involves reacting the amine with a known excess of a standard acid, and then titrating the unreacted acid with a standard base. researchgate.net This approach is particularly useful for samples where the direct titration endpoint is not sharp or when dealing with solid-phase amines, such as those functionalized on materials. researchgate.net

Future Directions and Emerging Research Avenues for Sterically Hindered Amine Chemistry

Di-tert-amylamine in Advanced Materials Science Research

The distinct steric profile of this compound makes it a compelling candidate for applications in advanced materials science, particularly as a monomer, curing agent, or structure-directing agent.

Monomers for Polymer Synthesis

The incorporation of bulky amine moieties like this compound into polymer backbones can impart unique physical and chemical properties. sigmaaldrich.com These bulky groups can influence polymer chain packing, leading to materials with altered densities, thermal stabilities, and mechanical strengths. Research is ongoing to synthesize novel polymers from diallylamine (B93489) derivatives, which could find applications as surfactants and in other areas where charged organic molecules are beneficial. google.com The synthesis of polymers from water-soluble, hydrolysis-stable amphoteric monomers is also an area of interest. google.com

Curing Agents for Resins and Adhesives

Sterically hindered amines can function as effective curing agents for various resins, including epoxies. smolecule.comsigmaaldrich.com The bulky nature of this compound can control the cross-linking density and reaction kinetics during the curing process, influencing the final properties of the thermoset material. ichemco.it For instance, diisocyanates in solution are used to cross-link a variety of polymers and elastomers, enhancing their strength and resistance. ichemco.it The use of amine-based curing agents is critical in applications ranging from coatings to adhesives. googleapis.com

Structure-Directing Agents in Porous Material Synthesis

In the synthesis of zeolites and other porous materials, organic molecules are often used as templates or structure-directing agents (SDAs) to guide the formation of specific pore architectures. google.com The size and shape of the SDA are crucial in determining the final structure of the material. This compound, with its significant steric bulk, has been investigated as an SDA in the synthesis of silicoaluminophosphate (SAPO) molecular sieves, such as SAPO-31. researchgate.net The composition of the reaction mixture and the hydrothermal treatment conditions have been shown to influence the crystallization kinetics. researchgate.net The use of di-n-pentylamine has also been explored for the synthesis of SAPO-31, demonstrating the influence of the amine's structure on the resulting material. researchgate.net

Integration into Flow Chemistry and Microreactor Systems for Scalable and Efficient Synthesis

Flow chemistry and microreactor technology offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and scalability. mdpi.comsioc-journal.cnrsc.org The integration of sterically hindered amine chemistry, including reactions involving this compound, into these systems is a promising area of research.

The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities. beilstein-journals.org This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. mdpi.com For instance, flow systems have been successfully used for the synthesis of various compounds, including the direct tert-butoxycarbonylation of organometallic reagents. beilstein-journals.org Multi-step syntheses, which are often complex and time-consuming in batch processes, can be streamlined and automated in continuous flow setups. mdpi.com The scalability of flow chemistry makes it an attractive approach for the industrial production of fine chemicals and pharmaceuticals derived from sterically hindered amines. nih.gov

Computational Design and Prediction of Novel Amine Catalysts and Reagents

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design and prediction of the properties and reactivity of new molecules. rsc.org In the context of sterically hindered amines, computational methods are being used to understand the interplay between steric and electronic effects that govern their reactivity. researchgate.net

Density functional theory (DFT) calculations, for example, can be used to model the structure and energetics of amine-catalyzed reactions, providing insights into reaction mechanisms and predicting catalytic activity. rsc.orgresearchgate.net Machine learning algorithms are also being developed to create predictive models for the reactivity of amines based on a set of molecular descriptors. mdpi.comnih.gov These computational tools can accelerate the discovery of novel, highly efficient, and selective amine catalysts and reagents for a wide range of organic transformations, including the synthesis of complex molecules and materials. beilstein-journals.orgacs.org By quantifying the steric hindrance, for instance through the %VBur index, researchers can predict the properties and reactivity of extremely sterically hindered amines. rsc.org

Exploration of this compound in Non-Traditional Solvent Systems and Ionic Liquids

The choice of solvent can have a profound impact on the outcome of a chemical reaction. The exploration of non-traditional solvent systems, such as ionic liquids (ILs) and deep eutectic solvents (DESs), in conjunction with sterically hindered amines like this compound, presents new opportunities for controlling reactivity and selectivity.

Ionic liquids, which are salts with melting points below 100°C, offer a unique reaction environment due to their low volatility, high thermal stability, and tunable physicochemical properties. The use of this compound in ILs could lead to enhanced reaction rates, improved product isolation, and catalyst recycling. Research has shown that the reaction medium can significantly influence the electrochemical behavior of hindered secondary alkyl amines. acs.org Similarly, the use of alternative solvents like toluene, benzene, and xylene has been explored for reactions involving amines and polyketo compounds. google.com.na

Synergistic Applications with Other Bulky Amine Systems in Complex Organic Synthesis

The combination of different sterically hindered amines, or their use in conjunction with other catalytic systems, can lead to synergistic effects that enable challenging transformations in complex organic synthesis. The concept of "cooperative catalysis," where two or more catalysts work in concert to promote a reaction, is a powerful strategy for achieving high efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Di-tert-amylamine, and how can its purity be validated in academic settings?

  • Methodological Answer: this compound can be synthesized via alkylation of tert-amylamine using tert-butyl halides under anhydrous conditions. Purification typically involves fractional distillation under reduced pressure. Purity validation should employ gas chromatography-mass spectrometry (GC-MS) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-referencing with spectral databases (e.g., ATR标准图书馆索引) ensures accuracy . For safety protocols during synthesis, consult OSHA-compliant guidelines for handling flammable amines .

Q. How can researchers design experiments to assess the acute toxicity of this compound in laboratory settings?

  • Methodological Answer: Follow OECD Test Guidelines 423 or 425 for acute oral toxicity studies. Use rodent models with dose escalation, monitoring mortality, clinical signs (e.g., respiratory distress, skin irritation), and histopathological changes. Include control groups and adhere to ethical approval processes (e.g., IRB protocols as per evidence 1). Data interpretation should align with GHS classification criteria (e.g., H302, H312, H332) . Toxicity thresholds should be statistically validated using probit analysis .

Q. What analytical techniques are optimal for detecting this compound in complex mixtures (e.g., reaction byproducts)?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or reverse-phase columns can separate this compound from polar byproducts. For trace analysis, use GC-MS with selective ion monitoring (SIM). Confirmatory techniques like FT-IR spectroscopy or X-ray crystallography may resolve structural ambiguities. Cross-validate results with primary literature and replicate experiments to minimize false positives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved in structural elucidation studies?

  • Methodological Answer: Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. Re-run spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and compare with computed chemical shifts via density functional theory (DFT). Use 2D NMR (e.g., HSQC, HMBC) to confirm coupling patterns. If contradictions persist, isolate intermediates for stepwise characterization and consult crystallographic data from repositories like the Cambridge Structural Database .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible catalytic studies?

  • Methodological Answer: Standardize reaction parameters (temperature, solvent purity, catalyst loading) using design of experiments (DoE) frameworks. Implement in-line analytics (e.g., ReactIR) to monitor reaction progression. For quality control, adopt ASTM protocols for amine titration and Karl Fischer moisture analysis. Document deviations in a lab notebook with version-controlled metadata to trace variability sources .

Q. How can researchers design a mechanistic study to explore this compound’s role in asymmetric catalysis?

  • Methodological Answer: Use kinetic isotope effects (KIE) and stereochemical probes (e.g., enantiomerically enriched substrates) to elucidate reaction pathways. Characterize intermediates via electrospray ionization mass spectrometry (ESI-MS) and compare turnover frequencies (TOF) under varying conditions. Collaborate with computational chemists to model transition states using Gaussian or ORCA software. Validate hypotheses through kinetic profiling and Eyring plot analysis .

Data Management and Literature Review

Q. What criteria should guide the selection of primary literature for a meta-analysis on this compound’s physicochemical properties?

  • Methodological Answer: Prioritize peer-reviewed journals with high impact factors in organic chemistry (e.g., J. Org. Chem., Org. Lett.). Exclude sources lacking experimental details (e.g., missing NMR spectra or synthesis protocols). Use Boolean operators (e.g., "this compound AND solubility NOT industrial") in SciFinder or Reaxys to filter irrelevant results. Critically appraise methods using evidence 2’s validity checklist .

Q. How can researchers address reproducibility challenges when replicating this compound-based reactions from older literature?

  • Methodological Answer: Cross-reference outdated procedures with modern safety data (e.g., substitute toxic solvents like benzene with toluene). Verify reagent purity and storage conditions (e.g., amine degradation in air). Contact authors for supplementary details or raw data. Use open-source lab notebooks (e.g., LabArchives) to document iterative optimization attempts .

Safety and Compliance

Q. What engineering controls are critical for handling this compound in airflow-sensitive reactions?

  • Methodological Answer: Use gloveboxes or Schlenk lines under nitrogen/argon atmospheres to prevent oxidation. Install fume hoods with ≥100 fpm face velocity and conduct regular airflow checks. Emergency protocols should include spill kits with acid-neutralizing agents (e.g., citric acid) and training per OSHA 29 CFR 1910.1450 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.